molecular formula C17H9F6NO2 B2588117 N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 355818-66-5

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2588117
CAS No.: 355818-66-5
M. Wt: 373.254
InChI Key: DCNCMVNYESLCPF-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1-benzofuran-2-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the trifluoromethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran ring and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzofuran or phenyl rings .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of its trifluoromethyl groups and benzofuran ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6NO2/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(25)14-5-9-3-1-2-4-13(9)26-14/h1-8H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCMVNYESLCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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